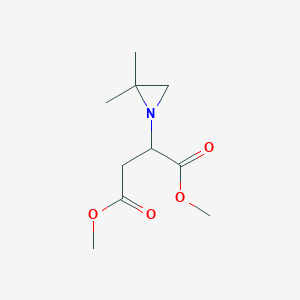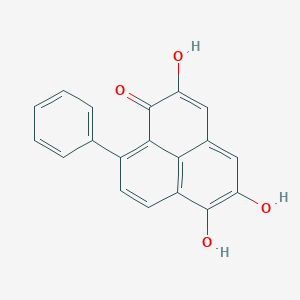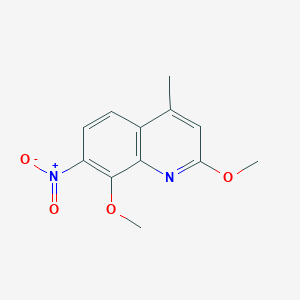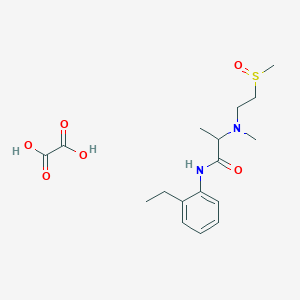![molecular formula C6H9NO3S B14648803 (2R)-3-[(1,3-Thiazol-2-yl)oxy]propane-1,2-diol CAS No. 52120-94-2](/img/structure/B14648803.png)
(2R)-3-[(1,3-Thiazol-2-yl)oxy]propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-3-[(1,3-Thiazol-2-yl)oxy]propane-1,2-diol is a compound that features a thiazole ring attached to a propane-1,2-diol backbone. This compound is of interest due to its unique chemical structure, which combines the properties of thiazoles and diols. Thiazoles are known for their presence in various biologically active molecules, while diols are commonly found in many organic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-[(1,3-Thiazol-2-yl)oxy]propane-1,2-diol typically involves the reaction of a thiazole derivative with a diol precursor. One common method is the nucleophilic substitution reaction where the hydroxyl group of the diol reacts with a thiazole halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
(2R)-3-[(1,3-Thiazol-2-yl)oxy]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of ethers or esters.
科学的研究の応用
(2R)-3-[(1,3-Thiazol-2-yl)oxy]propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (2R)-3-[(1,3-Thiazol-2-yl)oxy]propane-1,2-diol involves its interaction with specific molecular targets. The thiazole ring can bind to enzyme active sites, inhibiting their activity. The diol moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex. This dual interaction can disrupt normal cellular processes, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
Thiazole derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.
Diol compounds: Compounds like ethylene glycol and propylene glycol.
Uniqueness
(2R)-3-[(1,3-Thiazol-2-yl)oxy]propane-1,2-diol is unique due to its combination of a thiazole ring and a diol backbone. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
特性
CAS番号 |
52120-94-2 |
|---|---|
分子式 |
C6H9NO3S |
分子量 |
175.21 g/mol |
IUPAC名 |
(2R)-3-(1,3-thiazol-2-yloxy)propane-1,2-diol |
InChI |
InChI=1S/C6H9NO3S/c8-3-5(9)4-10-6-7-1-2-11-6/h1-2,5,8-9H,3-4H2/t5-/m1/s1 |
InChIキー |
ZJRZJTLZCUGRFH-RXMQYKEDSA-N |
異性体SMILES |
C1=CSC(=N1)OC[C@@H](CO)O |
正規SMILES |
C1=CSC(=N1)OCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14648726.png)
![Lithium, [(4-methoxyphenyl)ethynyl]-](/img/structure/B14648727.png)

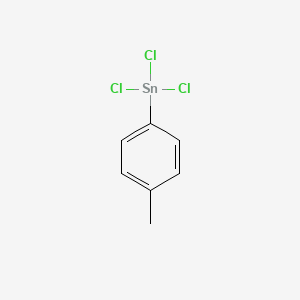



methanone](/img/structure/B14648786.png)
![1-(Bromomethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14648787.png)
